molecular formula C24H22FN5O2 B266485 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

カタログ番号 B266485
分子量: 431.5 g/mol
InChIキー: SCVPGGHWGFUKKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as JNJ-40411813, is a novel and potent small-molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer.

作用機序

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one selectively inhibits the activity of B-Raf, which is a key downstream effector of the MAPK signaling pathway. By blocking B-Raf activity, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one prevents the activation of downstream targets such as MEK and ERK, which are involved in regulating cell growth, differentiation, and survival. This leads to inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to modulate the immune microenvironment, by inhibiting the production of immunosuppressive cytokines and promoting the infiltration of effector T cells into tumors. 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its potency and selectivity for B-Raf. This makes it an attractive tool for studying the role of the MAPK signaling pathway in cancer biology. However, one limitation of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of information on its toxicity and pharmacokinetics in humans, which limits its potential as a clinical candidate.

将来の方向性

There are several potential future directions for research on 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one. One area of interest is the development of more potent and selective B-Raf inhibitors, which could have even greater therapeutic potential in cancer. Another area of interest is the use of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one in combination with other targeted therapies or immunotherapies, to enhance their efficacy and overcome resistance mechanisms. Finally, there is a need for further studies to elucidate the mechanism of action of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been described in a patent application (WO2013030835A1) by Janssen Pharmaceutica NV. The synthesis involves the reaction of 3-fluoroaniline with 2-ethyl-3-hydroxy-3-(3-methoxypropyl)propionaldehyde to form an intermediate, which is then reacted with 2,3-dichloroquinoxaline to give the final product.

科学的研究の応用

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and non-small cell lung cancer. In vitro studies have shown that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one inhibits the growth and survival of cancer cells by blocking the MAPK signaling pathway. In vivo studies have demonstrated that 2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one has potent antitumor activity in various xenograft models, and can also enhance the efficacy of chemotherapy and radiation therapy.

特性

製品名

2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

分子式

C24H22FN5O2

分子量

431.5 g/mol

IUPAC名

14-ethyl-17-(3-fluorophenyl)-13-(3-methoxypropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H22FN5O2/c1-3-19-28-22-20(24(31)29(19)12-7-13-32-2)21-23(27-18-11-5-4-10-17(18)26-21)30(22)16-9-6-8-15(25)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3

InChIキー

SCVPGGHWGFUKKH-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

正規SMILES

CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F)C(=O)N1CCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。